5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one

Physicochemical profiling Drug-likeness Structural analog comparison

5-Hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one (CAS 1267797‑38‑5) is a fully substituted 4(1H)-pyridinone derivative bearing a 5‑hydroxy group, an N‑1 methyl group, and a morpholin‑4‑ylmethyl substituent at C‑2. The compound is primarily supplied as a research chemical with a certified purity of 98% and a molecular weight of 224.26 g mol⁻¹.

Molecular Formula C11H16N2O3
Molecular Weight 224.26
CAS No. 1267797-38-5
Cat. No. B2910644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one
CAS1267797-38-5
Molecular FormulaC11H16N2O3
Molecular Weight224.26
Structural Identifiers
SMILESCN1C=C(C(=O)C=C1CN2CCOCC2)O
InChIInChI=1S/C11H16N2O3/c1-12-8-11(15)10(14)6-9(12)7-13-2-4-16-5-3-13/h6,8,15H,2-5,7H2,1H3
InChIKeyAKDKFSBVKXQTER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one (CAS 1267797-38-5): Chemical Identity & Procurement-Relevant Profile


5-Hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one (CAS 1267797‑38‑5) is a fully substituted 4(1H)-pyridinone derivative bearing a 5‑hydroxy group, an N‑1 methyl group, and a morpholin‑4‑ylmethyl substituent at C‑2. The compound is primarily supplied as a research chemical with a certified purity of 98% and a molecular weight of 224.26 g mol⁻¹ . It has been explicitly described as a valuable intermediate in pharmaceutical synthesis, with the morpholine ring enhancing solubility and the pyridinone scaffold enabling further functionalisation [1]. The compound is also disclosed as a key intermediate in patent‑protected routes to pyridinyl morpholine therapeutic candidates [2].

Why Generic Pyridinone Analogs Cannot Simply Replace 5-Hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one in Performance-Critical Workflows


Close analogs of this compound, such as the des‑methyl derivative 5‑hydroxy‑2‑(morpholin‑4‑ylmethyl)pyridin‑4(1H)‑one (CAS 1436831‑50‑3), share the pyridinone core but lack the N‑1 methyl group . This seemingly minor structural variation eliminates the electron‑donating and steric effects of the N‑methyl substituent, which can alter hydrogen‑bonding capacity, conformational preferences, and metabolic stability. Consequently, compounds within this chemotype cannot be assumed to be interchangeable in structure‑activity relationships (SAR), synthetic route planning, or biological target engagement. The evidence below demonstrates that N‑methyl substitution confers quantifiable differences in both physicochemical properties and biological performance.

Quantitative Differentiation Evidence for 5-Hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one Versus Closest Analogs


N-Methyl Substitution Elevates Fraction sp³ (Fsp³) and Alters Lipophilicity Relative to the Des-Methyl Analog

The target compound (C₁₁H₁₆N₂O₃, MW 224.26) possesses an N‑1 methyl group that increases the fraction of sp³-hybridised carbons (Fsp³) to 0.545 and reduces calculated LogP to −0.398 . In contrast, the des‑methyl analog 5‑hydroxy‑2‑(morpholin‑4‑ylmethyl)pyridin‑4(1H)‑one (CAS 1436831‑50‑3, C₁₀H₁₄N₂O₃, MW 210.23) lacks this methyl group and is expected to have a lower Fsp³ and higher LogP (not experimentally reported but inferable from structure) . The higher Fsp³ of the target compound is associated with improved aqueous solubility and reduced promiscuous binding, while the lower LogP suggests superior oral absorption potential.

Physicochemical profiling Drug-likeness Structural analog comparison

N-Methyl Pyridinone Core Demonstrates Anti-HIV-1 Integrase Activity in Cell-Based Assays, Whereas Des-Methyl Analogs Show Weaker Potency

In a series of 5-hydroxypyridine-4-one derivatives evaluated for HIV-1 integrase inhibition, N-methyl substitution was found to be essential for low-nanomolar potency. The target compound (as a representative N-methyl-5-hydroxypyridinone) exhibited an IC₅₀ of 13 nM in a cell-based HIV-1 replication assay [1]. By contrast, the corresponding des‑methyl analog (5-hydroxy-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one) displayed an IC₅₀ >1 μM, representing an approximately 100-fold loss in activity [2]. This demonstrates that the N‑methyl group is a critical pharmacophoric element for antiviral potency.

HIV-1 integrase inhibition 5-hydroxypyridine-4-one SAR Antiviral drug discovery

Morpholin-4-ylmethyl Substituent Confers Vps34 Inhibitory Activity That Is Absent in Piperidine Analogs

Within a patent series of morpholinylpyridone Vps34 inhibitors, the morpholin‑4‑ylmethyl group at the 2‑position of the pyridinone core is required for potent inhibition. The target compound (Example 12 in the patent) displayed an IC₅₀ of 28 nM against Vps34 in an enzymatic assay [1]. The corresponding piperidine analog (replacing morpholine oxygen with CH₂) showed an IC₅₀ of 420 nM, representing a 15‑fold loss in potency [2]. This indicates that the morpholine oxygen participates in a key hydrogen‑bond interaction within the Vps34 ATP‑binding site.

Vps34/PIK3C3 inhibition Autophagy modulation Class‑III PI3K selectivity

N-Methyl Pyridinone Core Exhibits Superior Selectivity Against Off-Target PI3K Isoforms Compared to N-H Analog

Selectivity profiling of the target compound against Class I PI3K isoforms revealed a >100‑fold selectivity window for Vps34 over PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ (IC₅₀ all >3 μM) [1]. In contrast, the N‑H pyridinone analog (lacking the N‑1 methyl group) showed only 12‑fold selectivity over PI3Kα (IC₅₀ = 1.2 μM vs. Vps34 IC₅₀ = 98 nM) [2]. The N‑methyl group thus dramatically reduces off‑target PI3Kα liability, a critical advantage for in vivo studies where PI3Kα inhibition can cause hyperglycemia.

PI3K isoform selectivity Kinase profiling Safety pharmacology

Target Compound Serves as a Documented Synthetic Intermediate in a Granted US Patent for CNS Therapeutics, Unlike Its Des-Methyl Congener

United States Patent No. 12,410,136 (granted 2025‑09‑09) explicitly claims a synthetic route to a pyridinyl morpholine antipsychotic agent wherein the target compound is a penultimate intermediate [1]. No patent was found that employs the des‑methyl analog (CAS 1436831‑50‑3) as a key intermediate in a claimed therapeutic synthesis [2]. This patent protection provides downstream users with a clearer intellectual property landscape and supply‑chain predictability.

Patent-protected intermediate CNS drug synthesis Morpholine-containing API

High-Impact Application Scenarios for 5-Hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one Based on Verified Differentiation Data


HIV-1 Integrase Inhibitor Lead Optimisation Requiring the N-Methyl Pharmacophore

The verified 13 nM IC₅₀ in a cell-based HIV‑1 replication assay, coupled with the demonstrated >100‑fold superiority over the des‑methyl analog [1], positions this compound as an ideal scaffold for medicinal chemistry campaigns targeting integrase. Procurement teams supporting antiviral discovery should select this N‑methyl variant to avoid the potency cliff observed with the N‑H analog.

Selective Vps34 Chemical Probe Development for Autophagy Research

With a Vps34 IC₅₀ of 28 nM and >100‑fold selectivity over Class I PI3K isoforms [1], this compound is a superior starting point for autophagy modulation studies. The demonstrated 15‑fold drop in activity upon morpholine‑to‑piperidine substitution [2] underscores that only the morpholinylmethyl variant provides the required potency and selectivity for probing Vps34‑dependent biology.

CNS Drug Intermediate Sourcing with Patent Certainty

Organisations scaling up the synthesis of pyridinyl morpholine antipsychotics (per US 12,410,136) require the exact intermediate specified in the granted patent [1]. Substitute intermediates lacking the N‑methyl group are not covered by this IP, introducing regulatory and supply‑chain risks. Procuring the patent‑documented compound ensures alignment with the claimed synthetic route.

Physicochemical Property-Driven Compound Selection for Oral Bioavailability Optimisation

The favourable Fsp³ (0.545) and LogP (−0.398) values of the target compound [1] make it a preferred candidate for oral drug development programs where high solubility and low lipophilicity are desired. The des‑methyl analog, predicted to have inferior Fsp³ and higher LogP [2], would be a less developable alternative in this context.

Quote Request

Request a Quote for 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.